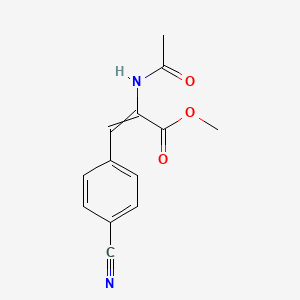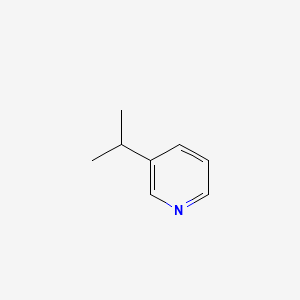
2,4-Dibromo-6-phenylphenol
Übersicht
Beschreibung
2,4-Dibromo-6-phenylphenol: is an organic compound with the molecular formula C12H8Br2O . It is a derivative of phenol, where two bromine atoms are substituted at the 2 and 4 positions, and a phenyl group is substituted at the 6 position. This compound is known for its solid state at room temperature, forming needle-like crystals. It has a melting point of approximately 38°C and a boiling point of around 238.5°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-phenylphenol can be achieved through various methods. One common approach involves the bromination of 6-phenylphenol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs in an organic solvent such as dichloromethane at room temperature. The bromination process selectively introduces bromine atoms at the 2 and 4 positions of the phenol ring .
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination processes. These methods utilize bromine or brominating agents like NBS in the presence of suitable catalysts and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The industrial process may also involve purification steps such as recrystallization to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dibromo-6-phenylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation Reactions: The phenolic group in this compound can be oxidized to form quinones or other oxidized derivatives. Oxidizing agents such as potassium permanganate or hydrogen peroxide are typically used for these reactions.
Reduction Reactions: The compound can be reduced to form corresponding bromophenols or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Various substituted phenols.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Bromophenols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromo-6-phenylphenol has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various brominated compounds. Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its effects on different microorganisms and its potential use in developing new antimicrobial agents.
Medicine: this compound is explored for its potential therapeutic applications. Studies focus on its ability to inhibit certain enzymes or pathways involved in disease processes, making it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4-Dibromo-6-phenylphenol involves its interaction with specific molecular targets and pathways. The compound’s brominated phenolic structure allows it to interact with enzymes and proteins, potentially inhibiting their activity. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. Additionally, its phenolic group can participate in redox reactions, contributing to its antioxidant properties .
Vergleich Mit ähnlichen Verbindungen
2,4-Dibromophenol: An isomer with bromine atoms at the 2 and 4 positions but lacking the phenyl group at the 6 position.
2,6-Dibromophenol: Another isomer with bromine atoms at the 2 and 6 positions.
4-Bromophenol: A simpler brominated phenol with a single bromine atom at the 4 position.
Uniqueness: 2,4-Dibromo-6-phenylphenol is unique due to the presence of both bromine atoms and a phenyl group on the phenol ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications. Its structure allows for specific interactions with molecular targets, contributing to its potential biological and industrial uses .
Eigenschaften
IUPAC Name |
2,4-dibromo-6-phenylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h1-7,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAJYIKIPQZYAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)Br)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30294319 | |
| Record name | 2,4-Dibromo-6-phenylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55815-20-8 | |
| Record name | NSC95809 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95809 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dibromo-6-phenylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Azabicyclo[4.2.0]octan-8-one](/img/structure/B3353594.png)

![1H-Imidazo[4,5-b]pyrazine, 2-chloro-1,5,6-trimethyl-](/img/structure/B3353608.png)











